molecular formula C14H15ClN2 B13866927 3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole

3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole

Cat. No.: B13866927
M. Wt: 246.73 g/mol
InChI Key: URNVOLRCOCEFGH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1,2,3,4-tetrahydroindazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate oxidative stress and inflammation by interacting with enzymes involved in these processes. For example, it can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound shares a similar chlorophenyl group but differs in its core structure.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another compound with a chlorophenyl group but with a different heterocyclic core.

Uniqueness

3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C14H15ClN2/c1-17-13-5-3-2-4-12(13)14(16-17)10-6-8-11(15)9-7-10/h6-9H,2-5H2,1H3

InChI Key

URNVOLRCOCEFGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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